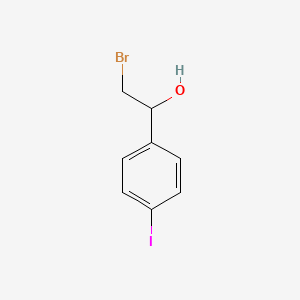
2-Bromo-1-(4-iodophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-iodophenyl)ethanol is an organic compound with the molecular formula C8H6BrIO It is a halogenated phenyl ethanol derivative, characterized by the presence of both bromine and iodine atoms on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-iodophenyl)ethanol typically involves the bromination and iodination of phenyl ethanol derivatives. One common method includes the bromination of 1-(4-iodophenyl)ethanol using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out at room temperature and monitored until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
化学反应分析
Types of Reactions: 2-Bromo-1-(4-iodophenyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine and iodine atoms can be reduced under specific conditions.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-1-(4-iodophenyl)ethanone.
Reduction: 2-Bromo-1-(4-iodophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
科学研究应用
2-Bromo-1-(4-iodophenyl)ethanol has several applications in scientific research:
作用机制
The mechanism of action of 2-Bromo-1-(4-iodophenyl)ethanol involves its reactivity due to the presence of halogen atoms. The bromine and iodine atoms can participate in various chemical reactions, making the compound a versatile intermediate. The hydroxyl group also plays a crucial role in its reactivity, allowing for further functionalization.
Molecular Targets and Pathways:
Halogenation Reactions: The halogen atoms can undergo substitution or elimination reactions.
Hydroxyl Group Reactions: The hydroxyl group can be oxidized or substituted, leading to the formation of different products.
相似化合物的比较
- 2-Bromo-1-(4-chlorophenyl)ethanol
- 2-Bromo-1-(4-fluorophenyl)ethanol
- 2-Bromo-1-(4-bromophenyl)ethanol
Comparison: 2-Bromo-1-(4-iodophenyl)ethanol is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated phenyl ethanols. The combination of these halogens allows for a broader range of chemical transformations and applications.
属性
分子式 |
C8H8BrIO |
|---|---|
分子量 |
326.96 g/mol |
IUPAC 名称 |
2-bromo-1-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H8BrIO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 |
InChI 键 |
MBJRWJMSAYJXBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CBr)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



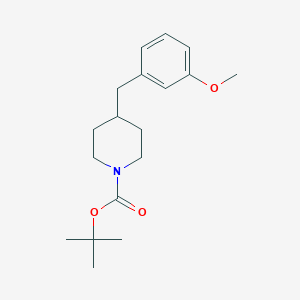
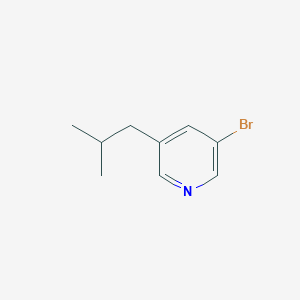

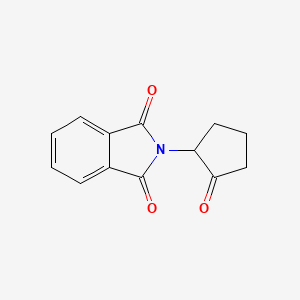
![1-Iodo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13676091.png)
![3-[2,4-Bis(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13676096.png)


![[(2S,4R)-4-Methoxy-1-methyl-2-pyrrolidinyl]methanol](/img/structure/B13676109.png)
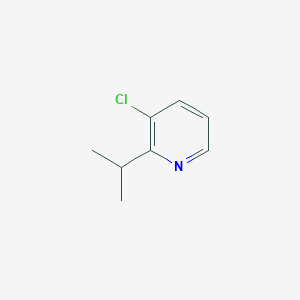
![8-Bromo-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B13676122.png)
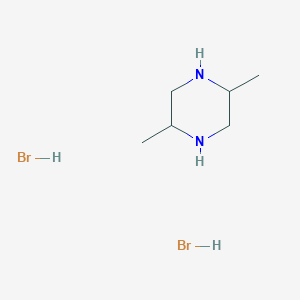
![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)
